molecular formula C23H24F3N5O2S B11405466 6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11405466
M. Wt: 491.5 g/mol
InChI Key: LAOKWPPLNHMFHT-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propyl group, and a trifluoromethylphenyl group attached to a triazolothiadiazine core

Preparation Methods

The synthesis of 6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves multiple steps, typically starting with the preparation of the triazolothiadiazine core. This core is synthesized through the cyclization of appropriate hydrazides and thiadiazoles under specific reaction conditions. The ethoxyphenyl, propyl, and trifluoromethylphenyl groups are then introduced through subsequent substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

6-(4-Ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

6-(4-Ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell growth, inflammation, and immune response .

Comparison with Similar Compounds

6-(4-Ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in the substituents attached to the core. They may have similar biological activities but with varying potency and specificity.

    Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities.

The uniqueness of 6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24F3N5O2S

Molecular Weight

491.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H24F3N5O2S/c1-3-6-18-28-29-22-31(18)30-19(14-9-11-17(12-10-14)33-4-2)20(34-22)21(32)27-16-8-5-7-15(13-16)23(24,25)26/h5,7-13,19-20,30H,3-4,6H2,1-2H3,(H,27,32)

InChI Key

LAOKWPPLNHMFHT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OCC

Origin of Product

United States

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